molecular formula C20H20N2 B14707187 Piperazine, 1-(1-naphthalenyl)-4-phenyl- CAS No. 14961-37-6

Piperazine, 1-(1-naphthalenyl)-4-phenyl-

Cat. No.: B14707187
CAS No.: 14961-37-6
M. Wt: 288.4 g/mol
InChI Key: ZEVIJSAEEVDOLD-UHFFFAOYSA-N
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Description

Piperazine, 1-(1-naphthalenyl)-4-phenyl-, is a piperazine derivative characterized by a naphthalene group at the 1-position and a phenyl group at the 4-position of the piperazine ring. Piperazine derivatives are known for their versatility in drug design, particularly in targeting neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes (e.g., DNA topoisomerase II) .

Properties

CAS No.

14961-37-6

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

1-naphthalen-1-yl-4-phenylpiperazine

InChI

InChI=1S/C20H20N2/c1-2-9-18(10-3-1)21-13-15-22(16-14-21)20-12-6-8-17-7-4-5-11-19(17)20/h1-12H,13-16H2

InChI Key

ZEVIJSAEEVDOLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(1-naphthalenyl)-4-phenyl- typically involves the reaction of 1-naphthylamine with phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-(1-naphthalenyl)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds .

Scientific Research Applications

Piperazine, 1-(1-naphthalenyl)-4-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with serotonin receptors. It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at several serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F) while antagonizing others (5-HT2A, 5-HT2B, and 5-HT2C). This interaction influences various physiological and behavioral responses .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Piperazine derivatives vary significantly based on substituents, which dictate their biological activity and physicochemical properties. Key structural analogs include:

  • 1-(2-Methoxyphenyl)piperazine : Features a methoxy group at the 2-position of the phenyl ring. This substitution pattern is associated with variable effects on sympathetic nerve discharge (SND) and serotonin receptor (5-HT1B) activity .
  • BP-554 (1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine): Contains a 3,4-methylenedioxyphenoxypropyl chain, conferring potent 5-HT1A receptor agonist activity .
  • 1-(m-Trifluoromethylphenyl)piperazine : A 5-HT1B-selective ligand with ~65-fold selectivity over 5-HT1A receptors .
  • 1-(4-Chlorobenzhydryl)piperazine derivatives : Exhibit cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7) due to benzoyl chloride substitutions .

Receptor Binding

  • 5-HT1A Agonists: BP-554 demonstrates high affinity for 5-HT1A receptors, with structural flexibility from the phenoxypropyl chain enhancing binding .
  • 5-HT1B Selectivity : 1-(m-trifluoromethylphenyl)piperazine shows 65-fold selectivity for 5-HT1B over 5-HT1A receptors .
  • Dopamine D2 Receptor Affinity : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibits high D2 receptor affinity due to nitrobenzyl and piperidine substitutions .

Cytotoxicity

  • 1-(4-Chlorobenzhydryl)piperazine derivatives : Substituents like 4-nitrobenzoyl or 4-fluorobenzoyl enhance cytotoxicity in cancer cell lines (e.g., IC50 values in the µM range for HEPG2 and MCF7) .

Enzyme Inhibition

  • DNA Topoisomerase II : Piperazine derivatives with carboxyl groups (e.g., 4e-4g) form salt bridges with Mg2+ in the enzyme active site, enhancing antibacterial activity .

Physicochemical Properties

Key properties influenced by substituents:

  • Solubility : Hydroxyethyl/hydroxypropyl substitutions (e.g., HEHPP) improve water solubility, critical for drug formulation .
  • Stability : HEHPP exhibits low corrosion rates (1.626 mm/a on stainless steel) and stable SO2 absorption/desorption over multiple cycles .
  • pKa Values : Piperazines like HEHPP have pKa1 (~3.73) and pKa2 (~7.98), affecting protonation states under physiological conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Piperazine, 1-(1-naphthalenyl)-4-phenyl-, and how can purity be maximized?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 1-naphthylamine with phenylpiperazine derivatives under reflux in anhydrous solvents (e.g., dichloromethane) with catalytic bases like triethylamine. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) can achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC or NMR .
  • Key Parameters : Reaction temperature (60–80°C), stoichiometry (1:1.2 ratio of amine to electrophile), and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?

  • NMR : ¹H NMR in CDCl₃ or DMSO-d₆ reveals distinct signals for naphthalene protons (δ 7.2–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and phenyl protons (δ 6.8–7.4 ppm). ¹³C NMR confirms quaternary carbons in the naphthalene ring (δ 125–135 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 303.16) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor binding affinities be resolved?

  • Experimental Design : Use radioligand binding assays (e.g., 5-HT₁A or dopamine receptors) with standardized protocols (cell lines, incubation time, temperature). Compare results across multiple models (e.g., transfected HEK-293 cells vs. rat brain homogenates) to identify species- or tissue-specific discrepancies .
  • Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) and validate using orthogonal methods like functional cAMP assays. Contradictions may arise from differences in receptor isoforms or assay conditions (e.g., Mg²⁺ concentration) .

Q. What strategies are effective in structure-activity relationship (SAR) studies to enhance selectivity for neurological targets?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to modulate lipophilicity and hydrogen-bonding capacity. For example, 4-methoxy substitution increases serotonin receptor affinity, while 3-chloro enhances dopamine transporter inhibition .
  • Pharmacophore Modeling : Use software like Schrodinger’s Phase to identify critical interaction points (e.g., piperazine nitrogen for H-bonding, naphthalene for π-π stacking) .

Q. How can metabolic stability and degradation pathways be evaluated in vitro?

  • Hepatic Microsome Assays : Incubate the compound with rat or human liver microsomes (37°C, NADPH regeneration system) and analyze via LC-MS/MS to identify metabolites (e.g., hydroxylation or N-dealkylation products). Calculate half-life (t₁/₂) using first-order kinetics .
  • Oxidative Stability : Use H₂O₂ or cytochrome P450 inhibitors (e.g., ketoconazole) to probe specific degradation mechanisms. Monitor reactive intermediates via UV-Vis or fluorescence spectroscopy .

Data Contradiction Analysis

Q. Why do antimicrobial activity results vary across studies, and how can this be addressed?

  • Source of Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or solvent (DMSO vs. saline) can alter MIC values.
  • Resolution : Follow CLSI guidelines for broth microdilution assays. Include positive controls (e.g., ciprofloxacin) and validate with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .

Methodological Best Practices

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) can resolve stereochemical ambiguities. Grow crystals via slow evaporation (solvent: chloroform/methanol) and analyze space group symmetry (e.g., P2₁/c) .
  • Toxicology Screening : Use zebrafish embryos or C. elegans models for rapid in vivo toxicity profiling. Measure LC₅₀ and compare to reference compounds (e.g., cisplatin) .

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